SV 293 Demonstrates 100-Fold D2/D3 Binding Selectivity, Surpassing L-741,626 and Raclopride
SV 293 binds to human D2 receptors with 100-fold higher affinity compared to human D3 and D4 dopamine receptor subtypes [1]. In contrast, the commonly used D2-selective antagonist L-741,626 exhibits only ~40-fold selectivity (Ki D2=2.4 nM, Ki D3=100 nM) , while raclopride shows minimal D2/D3 discrimination (Ki D2=1.8 nM, Ki D3=3.5 nM) [2]. This quantitative advantage in selectivity enables cleaner D2-specific pharmacological dissection.
| Evidence Dimension | D2 vs D3 receptor binding selectivity (fold difference) |
|---|---|
| Target Compound Data | 100-fold higher affinity for D2 over D3/D4 |
| Comparator Or Baseline | L-741,626: ~40-fold; Raclopride: ~2-fold |
| Quantified Difference | SV 293 = 100-fold; L-741,626 ≈ 40-fold; Raclopride ≈ 2-fold |
| Conditions | Competitive radioligand binding assay using human D2, D3, and D4 receptors expressed in HEK cells |
Why This Matters
Higher D2/D3 selectivity reduces off-target D3/D4 confounding, which is critical when attributing observed effects specifically to D2 receptor blockade.
- [1] Huang R, Griffin SA, Taylor M, Vangveravong S, Mach RH, Dillon GH, Luedtke RR. The Effect of SV 293, a D2 Dopamine Receptor-Selective Antagonist, on D2 Receptor-Mediated GIRK Channel Activation and Adenylyl Cyclase Inhibition. Pharmacology. 2013;92(1-2):84-89. View Source
- [2] Raclopride product information. Ki values: D2=1.8 nM, D3=3.5 nM. PeptideDB. View Source
